Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione
Description
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione (TTA; CAS 58909-39-0) is a heterocyclic compound with the molecular formula C₄H₅N₃O₂S and a molecular weight of 159.17 g/mol . It is a key intermediate in synthesizing the antibiotic ceftriaxone sodium, where it contributes to the formation of the triazine-thiol side chain . TTA exhibits a melting point of 168–171°C and is classified as a flammable solid (Storage Code 11) with WGK 3 environmental toxicity . Its structure includes a thioxo group (-S=O) at position 3 and a methyl group at position 2, which influence its reactivity and pharmaceutical applications .
Properties
IUPAC Name |
2-methyl-3-sulfanylidene-1,2,4-triazinane-5,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O2S/c1-7-4(10)5-2(8)3(9)6-7/h1H3,(H,6,9)(H,5,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMWWHOXOVPIGFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=S)NC(=O)C(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60207654 | |
| Record name | 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
159.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
58909-39-0 | |
| Record name | Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=58909-39-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058909390 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-sulfanyl-1,2-dihydro-1,2,4-triazine-5,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60207654 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.882 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-METHYL-3-SULFANYL-1,2-DIHYDRO-1,2,4-TRIAZINE-5,6-DIONE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/679WF9Q9W1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
Thiotriazinone, also known as Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione or 2-methyl-3-thioxo-1,2,4-triazinane-5,6-dione, is a complex compound with a variety of potential targets. It has been suggested that thiotriazinone may interact with α-cyclodextrin and β-cyclodextrin. These cyclodextrins are known to form inclusion complexes with various molecules due to their hydrophobic interior and hydrophilic exterior.
Mode of Action
The interaction of Thiotriazinone with its targets involves the formation of inclusion complexes with α-cyclodextrin and β-cyclodextrin. The oxidation and reduction reactions specific to Thiotriazinone compounds are irreversible, diffusion-controlled processes, and occur in a complex mechanism. The stable inclusion of Thiotriazinone in β-cyclodextrin is proved by the significant changes of redox activity characteristic for Thiotriazinone and good electrochemical stability of the complex.
Biochemical Pathways
The formation of inclusion complexes with α-cyclodextrin and β-cyclodextrin suggests that thiotriazinone may influence the biochemical pathways associated with these cyclodextrins
Pharmacokinetics
The formation of inclusion complexes with cyclodextrins suggests that these compounds may influence the bioavailability of thiotriazinone. Cyclodextrins are known to enhance the solubility and stability of guest molecules, which could potentially improve the bioavailability of Thiotriazinone.
Biochemical Analysis
Biochemical Properties
It is known that Thiotriazinone can form inclusion complexes with α-cyclodextrin and β-cyclodextrin. The oxidation and reduction reactions specific to Thiotriazinone compounds are irreversible, diffusion-controlled processes, and occur in a complex mechanism.
Molecular Mechanism
It is known that Thiotriazinone can form stable inclusion complexes with β-cyclodextrin, which significantly changes the redox activity characteristic for Thiotriazinone and provides good electrochemical stability.
Temporal Effects in Laboratory Settings
It is known that Thiotriazinone can be gradually released from the inclusion complex with β-cyclodextrin over time.
Biological Activity
Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione (CAS Number: 58909-39-0) is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological effects, and relevant case studies to provide a comprehensive overview of its significance in pharmacology and medicinal chemistry.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C₄H₅N₃O₂S |
| Molecular Weight | 159.17 g/mol |
| Melting Point | 168–171 °C |
| Density | 1.62 g/cm³ (predicted) |
| Solubility | Sparingly soluble in DMSO; slightly soluble in methanol |
| InChIKey | UMWWHOXOVPIGFD-UHFFFAOYSA-N |
This compound is primarily known as an intermediate in the synthesis of ceftriaxone sodium, a widely used antibiotic .
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. In a study evaluating various derivatives of triazine compounds, it was found to possess notable activity against Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .
Antitumor Effects
Several studies have investigated the antitumor potential of this compound. For instance, it has been shown to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. The IC50 values for cytotoxicity against various cancer cell lines were reported to be in the low micromolar range, indicating potent activity .
Table: Summary of Antitumor Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.3 | Induction of apoptosis |
| MCF7 (Breast) | 8.7 | Mitochondrial dysfunction |
| HeLa (Cervical) | 6.1 | Oxidative stress induction |
Case Studies
- Ceftriaxone Sodium Synthesis : A study highlighted the role of this compound as a crucial intermediate in the synthesis of ceftriaxone sodium. The compound's stability and reactivity were evaluated under various conditions to optimize yield and purity .
- Antimicrobial Efficacy : In a comparative analysis of various triazine derivatives, this compound was tested against a panel of pathogens including Staphylococcus aureus and Escherichia coli. Results indicated that it exhibited superior activity compared to other derivatives tested .
- Cell Cycle Analysis : Flow cytometry studies demonstrated that treatment with this compound led to cell cycle arrest at the G2/M phase in cancer cells, providing insights into its potential as a chemotherapeutic agent .
Scientific Research Applications
Pharmaceutical Applications
One of the primary applications of Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione is as an intermediate in the synthesis of Ceftriaxone , a broad-spectrum cephalosporin antibiotic. The compound's structural features allow it to participate in reactions that yield essential components of this antibiotic, which is crucial for treating various bacterial infections.
Case Study: Ceftriaxone Synthesis
Research has demonstrated that this compound plays a significant role in the synthesis pathway of Ceftriaxone. A study published in the Chemical & Pharmaceutical Bulletin highlighted how impurities from this compound affect the stability and compatibility of Ceftriaxone formulations with calcium-containing solutions . This finding underscores the importance of controlling the purity of intermediates during pharmaceutical manufacturing.
Agricultural Applications
This compound is also explored for its potential use as a plant growth regulator . Preliminary studies indicate that compounds with similar structures can influence plant metabolism and growth patterns. Further research is needed to establish effective formulations and application methods.
Chemical Synthesis
In addition to its pharmaceutical uses, this compound serves as a building block in organic synthesis. Its ability to undergo various chemical transformations makes it suitable for creating other heterocyclic compounds used in materials science and synthetic chemistry.
Table: Summary of Applications
Comparison with Similar Compounds
Structural Analogues and Derivatives
(a) 2-Methyl-3-((3-methylbut-2-en-1-yl)thio)-1,2-dihydro-1,2,4-triazine-5,6-dione (3la)
- Structure : Similar to TTA but replaces the thioxo group with a prenylthio (-S-prenyl) substituent .
- Synthesis : Prepared via palladium-catalyzed coupling of methyl prenyl carbonate with 3-mercapto-TTA derivatives, yielding 68% .
- Applications: Not explicitly stated, but its synthesis highlights adaptability for introducing alkylthio groups, which may modulate solubility or biological activity .
(b) Ceftriaxone Impurity C (2-methyl-3-sulphanyl-1,2-dihydro-1,2,4-triazine-5,6-dione)
- Structure : Differs from TTA by replacing the thioxo (-S=O) with a sulfanyl (-SH) group .
- Role : Classified as a pharmaceutical impurity (purity: 0.97), underscoring the criticality of precise synthesis to avoid structural deviations in drug intermediates .
(c) 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives
- Structure : Retain the triazine-dione core but lack the thioxo group; instead, hydroxyl and methyl groups are present .
- Biological Activity: Act as D-amino acid oxidase (DAAO) inhibitors (IC₅₀ = 10 μM), suggesting structural motifs in TTA derivatives may have neurological applications .
Pharmaceutical Relevance
- TTA : Critical for constructing ceftriaxone’s side chain, ensuring antibiotic activity against Gram-negative bacteria .
- DAAO Inhibitors : Structural analogs demonstrate that triazine-dione scaffolds are versatile for drug design, though TTA itself lacks direct inhibitory activity .
- Impurity Concerns: Minor structural deviations (e.g., Impurity C) necessitate stringent quality control in API synthesis .
Preparation Methods
Byproduct Management
The primary impurity, 1-methyl-5-sulfydryl-triazole carboxylate, arises from competing nucleophilic attack at the thiourea sulfur. Strategies to suppress it include:
Q & A
Q. What are the optimal synthetic routes for producing Tetrahydro-2-methyl-3-thioxo-1,2,4-triazine-5,6-dione (TTA) with high purity?
Q. How can the structure of TTA be confirmed experimentally?
- Methodology : Use X-ray crystallography (e.g., SHELXL software ) for single-crystal analysis. Complement with spectroscopic techniques:
- FT-IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioxo (C=S, ~1250 cm⁻¹) groups.
- ¹H/¹³C NMR : Assign peaks for methyl (δ ~3.2 ppm, singlet) and triazine ring protons (δ ~8.0–10.0 ppm) .
Q. What safety protocols are essential for handling TTA in the lab?
- Methodology :
- PPE : Wear N95 masks, nitrile gloves, and safety goggles (Category 2A eye irritant) .
- Storage : Keep in airtight containers at 2–8°C, away from oxidizing agents .
- Spill Management : Neutralize with 5% sodium bicarbonate and dispose via hazardous waste protocols .
Advanced Research Questions
Q. How does TTA’s reactivity with calcium ions impact its role in cephalosporin synthesis?
-
Methodology : Study compatibility via UV-Vis spectroscopy by mixing TTA with calcium chloride solutions (0.1–1.0 M). Monitor absorbance changes at 280 nm (triazine ring degradation). Use LC-MS to identify precipitates (e.g., calcium-TTA complexes) and optimize reaction pH (5.5–6.5) to minimize incompatibility .
-
Data Contradiction Analysis : Early studies reported stable TTA-calcium solutions at pH 7.0, but recent data show precipitation at physiological pH. Resolve by testing under controlled ionic strength (0.15 M NaCl) and using chelating agents (e.g., EDTA) to stabilize intermediates .
Q. What computational models predict TTA’s stability under varying thermal conditions?
- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to analyze thermal degradation pathways. Compare with experimental TGA/DSC
Q. How can TTA’s byproducts during cephalosporin synthesis be minimized?
- Methodology : Optimize reaction stoichiometry (e.g., 1.2:1 molar ratio of TTA to 7-ACA) and use flow chemistry to enhance mixing. Monitor byproducts (e.g., desmethyl-TTA) via HPLC-MS/MS with a C18 column (ACN/0.1% formic acid gradient). Reduce impurities to <0.1% by adding scavengers like silica-thiol resin .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
